7-(4-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Overview
Description
7-(4-METHOXYPHENYL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both thiazole and pyridine rings, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-anisic acid with 3-(diisopropylaminothiocarbonylthio)-2-aminopyridine in the presence of phosphorus oxychloride under reflux conditions . Another method includes the treatment of 3-(diisopropylaminothiocarbonylthio)-2-(4-methoxybenzoylamino)pyridine with hydrochloric acid under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it has been reported to inhibit histamine H3 receptors, which play a role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: A closely related compound with similar pharmacological activities.
Thiazolopyrimidine: Another heterocyclic compound with a thiazole ring fused to a pyrimidine ring, known for its antimicrobial and anticancer properties.
Uniqueness
7-(4-METHOXYPHENYL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for developing new drugs and industrial chemicals.
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H18N2O3S/c1-21-19-18(26-20(21)24)16(13-8-10-15(25-2)11-9-13)12-17(23)22(19)14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3 |
InChI Key |
APICRVOAQOIFDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)SC1=O |
Origin of Product |
United States |
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